1-[4-(Prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of functional groups, including a chromeno[2,3-c]pyrrole core, a thiadiazole ring, and a prop-2-en-1-yloxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the chromeno[2,3-c]pyrrole core, followed by the introduction of the thiadiazole ring and the prop-2-en-1-yloxyphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the thiadiazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thiadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2-(1,3,4-OXADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2-(1,3,4-TRIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: Similar structure but with a triazole ring instead of a thiadiazole ring.
Uniqueness
The uniqueness of 1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H15N3O4S |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
1-(4-prop-2-enoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H15N3O4S/c1-2-11-28-14-9-7-13(8-10-14)18-17-19(26)15-5-3-4-6-16(15)29-20(17)21(27)25(18)22-24-23-12-30-22/h2-10,12,18H,1,11H2 |
InChI Key |
CJGCUEFXKSRLQF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NN=CS4)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
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